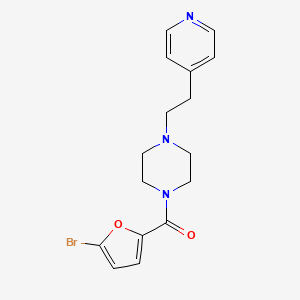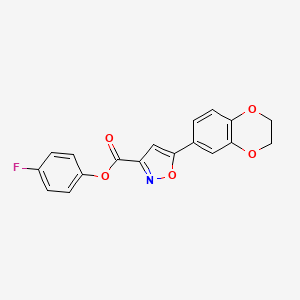
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine typically involves the following steps:
Formation of the furoyl intermediate: The furoyl group can be introduced through a bromination reaction of furan, followed by acylation.
Piperazine coupling: The furoyl intermediate is then coupled with piperazine under suitable conditions, such as using a base like triethylamine.
Pyridine attachment: The final step involves the attachment of the pyridin-4-ylethyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furoic acid derivative, while substitution could produce various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)-4-(2-pyridin-4-ylethyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylmethyl)piperazine: Similar structure but with a different alkyl chain length.
1-(5-Bromo-2-furoyl)-4-(2-pyridin-3-ylethyl)piperazine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential biological activities. The specific arrangement of the furoyl, pyridin-4-ylethyl, and piperazine groups also contributes to its distinct properties.
Properties
Molecular Formula |
C16H18BrN3O2 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18BrN3O2/c17-15-2-1-14(22-15)16(21)20-11-9-19(10-12-20)8-5-13-3-6-18-7-4-13/h1-4,6-7H,5,8-12H2 |
InChI Key |
ONZJIZVXBYSBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B11351939.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351949.png)

![Allyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-5-methylthiazole-4-carboxylate](/img/structure/B11351967.png)
![Prop-2-en-1-yl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11351974.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11351984.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11351988.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11351993.png)

![5-(4-methylphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352001.png)
![{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11352005.png)
![2-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11352010.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11352015.png)
